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molecular formula C5H11N3S B2835988 Thiomorpholine-4-carboximidamide CAS No. 56035-34-8

Thiomorpholine-4-carboximidamide

Cat. No. B2835988
M. Wt: 145.22
InChI Key: GVSFKEBTNQAYGX-UHFFFAOYSA-N
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Patent
US08829011B2

Procedure details

Trifluoroacetic acid (50 mL, 0.073 mol) was added dropwise to a stirred mixture of (tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester (21 g, 0.0723 mol) in DCM (200 mL) and water (10 mL). After 3 days at rt, the solvent was evaporated and re-evaporated with 2-propanol. The resulting semi-solid was triturated with 10% 2-propanol/Et2O. The solid was filtered off and was washed with 10% 2-propanol/Et2O and then with Et2O. The product was dried in vacuo over phosphoric oxide, to give 15.72 g as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15](=[N:22]C(OC(C)(C)C)=O)[N:16]1[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1)(C)(C)C>C(Cl)Cl.O>[N:16]1([C:15]([NH2:22])=[NH:14])[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
(tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester
Quantity
21 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(N1CCSCC1)=NC(=O)OC(C)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
re-evaporated with 2-propanol
CUSTOM
Type
CUSTOM
Details
The resulting semi-solid was triturated with 10% 2-propanol/Et2O
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
was washed with 10% 2-propanol/Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried in vacuo over phosphoric oxide
CUSTOM
Type
CUSTOM
Details
to give 15.72 g as a white solid

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
N1(CCSCC1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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